Cafedrine is derived from two natural compounds: norephedrine, a sympathomimetic amine, and theophylline, a methylxanthine that has bronchodilator properties. The International Union of Pure and Applied Chemistry (IUPAC) name for cafedrine is 1-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-purine-7-yl)-2-amino-1-propanol. Its chemical formula is . Cafedrine is often used in combination with theodrenaline in a fixed 20:1 ratio, marketed under the trade name Akrinor® in Germany.
Cafedrine is synthesized through a multi-step process involving the reaction of norephedrine with theophylline. The synthesis typically requires controlled conditions to optimize yield and purity:
Industrial methods may involve larger-scale reactions with optimized parameters to enhance efficiency.
The molecular structure of cafedrine exhibits several key features:
Cafedrine participates in various chemical reactions:
The mechanism by which cafedrine exerts its effects involves several pathways:
Cafedrine exhibits distinct physical and chemical properties:
Cafedrine has significant applications across various fields:
Cafedrine, a chemically linked compound of norephedrine and theophylline, emerged as a significant therapeutic agent for hypotension management in the mid-20th century. Developed by German pharmaceutical researchers, this synthetic sympathomimetic amine was first introduced in 1963 under the brand name Akrinor® as a fixed 20:1 combination with theodrenaline (noradrenaline-theophylline) [1] [10]. The rationale behind this combination stemmed from extensive preclinical investigations demonstrating that the 20:1 ratio produced optimal hypertensive effects in canine and rodent models, balancing rapid onset with sustained duration [10].
The drug's development coincided with a paradigm shift in perioperative care, where practitioners moved away from excessive fluid preloading toward pharmacologic management of anesthesia-induced hypotension [1]. Cafedrine/theodrenaline offered distinct advantages: its bolus administration format provided immediate response capabilities in emergency situations, while its unique dual-component design delivered complementary cardiovascular effects. The norephedrine component primarily provided inotropic support, while theodrenaline contributed vasoconstrictive properties, creating a balanced approach to blood pressure stabilization [10].
A significant regulatory challenge occurred in 2005 when temporary market withdrawal was threatened due to approval compliance issues. However, intervention by the German Society of Anesthesiology and Intensive Care (Deutsche Gesellschaft für Anästhesiologie und Intensivmedizin) secured provisional approval based on demonstrated clinical necessity, culminating in full reauthorization by German authorities in 2012 [10]. This regulatory journey underscores the compound's established therapeutic position in German medical practice spanning over six decades.
Table 1: Historical Development Milestones of Cafedrine/Theodrenaline
Year | Event |
---|---|
1963 | Initial introduction in Germany as Akrinor® |
1972 | Preclinical confirmation of optimal 20:1 ratio in animal models |
2005 | Temporary market withdrawal threat |
2006 | Provisional approval granted after professional society intervention |
2012 | Full reauthorization by German regulatory authorities |
Cafedrine (chemical name: 7-[2-[(1-hydroxy-1-phenylpropan-2-yl)amino]ethyl]-1,3-dimethylpurine-2,6-dione) has a molecular formula of C₁₈H₂₃N₅O₃ and a molar mass of 357.414 g·mol⁻¹ [3] [8]. This complex molecule is synthesized through covalent bonding between norephedrine (phenylpropanolamine) and theophylline (1,3-dimethylxanthine), resulting in a hybrid structure that integrates β-adrenergic activity with phosphodiesterase inhibitory potential [10]. The hydrochloride salt form (Cafedrine HCl, CAS 3039-97-2) is used clinically, with the molecular weight increasing to 393.87 due to the chloride addition [8].
Stereochemically, cafedrine exhibits chirality at the carbon atoms of the hydroxy- and methyl-substituted alkyl chain. The pharmacologically active form exists as a racemic mixture, though specific isomeric configurations are not fully characterized in literature [3]. The structural integration of theophylline fundamentally differentiates cafedrine from conventional catecholamines. The xanthine moiety confers phosphodiesterase inhibition properties, potentiating cyclic adenosine monophosphate (cAMP) accumulation initiated through β-adrenoceptor activation [10].
The molecular architecture enables dual mechanisms: the norephedrine component stimulates endogenous noradrenaline release from sympathetic nerve terminals, while the theophylline component nonspecifically inhibits phosphodiesterases (particularly PDE3 in cardiac tissue), thereby prolonging intracellular cAMP signaling [10]. This synergistic design creates a net β-adrenergic effect characterized by increased cardiac output without significant peripheral vascular resistance alterations. Crystallographic analysis reveals planar orientation of the purine-dione system orthogonal to the phenylpropanolamine moiety, potentially facilitating receptor interactions across adrenergic and adenosine receptor families [3] [10].
Table 2: Key Chemical Properties of Cafedrine
Property | Specification |
---|---|
Systematic IUPAC Name | 7-(2-{[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino}ethyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
Molecular Formula | C₁₈H₂₃N₅O₃ |
Molar Mass | 357.414 g·mol⁻¹ |
CAS Number (Free base) | 58166-83-9 |
CAS Number (Hydrochloride) | 3039-97-2 |
ChEMBL Identifier | CHEMBL2103760 |
Solubility | 1.56 mg/mL (predicted) in water at standard conditions |
Cafedrine exists in a unique regulatory niche with pronounced geographic restriction in clinical use. Marketed almost exclusively as the fixed combination product cafedrine/theodrenaline (20:1 ratio), it holds formal approval only in Germany under the trade names Akrinor®, Bifort®, and Praxinor® [3] [10]. This regulatory exclusivity reflects historical approval pathways and region-specific therapeutic practices rather than patent protection, given the compound's vintage. The German Federal Institute for Drugs and Medical Devices (Bundesinstitut für Arzneimittel und Medizinprodukte) categorizes it under ATC code C01CA21 (cardiac stimulants excluding cardiac glycosides) [5].
Utilization data reveal striking geographic patterns: approximately 86.2% of German hospitals deploy cafedrine/theodrenaline for hypotension management during cesarean sections under regional anesthesia [10]. This contrasts sharply with international practices where ephedrine and phenylephrine dominate obstetric anesthesia. The compound's clinical application extends beyond obstetrics to include routine management of anesthesia-induced hypotension across surgical disciplines and emergency hypotensive states, though formal approvals remain limited to Germany [1] [4].
Analysis of prescription patterns shows virtually no penetration in North American or Asian markets, though limited availability exists in South Africa and Indonesia through special import channels [3]. This geographic confinement stems from multiple factors: the compound's historical development within the German pharmaceutical industry; absence of multinational clinical trials required for broader regulatory submissions; and entrenched alternatives (ephedrine, norepinephrine) in other regions. Recent pharmacoeconomic analyses suggest potential advantages in resource-limited settings due to room-temperature stability and bolus administration format, though formal expansion initiatives remain unreported [10].
The substance faces regulatory ambiguity regarding doping classifications. While not formally prohibited by the World Anti-Doping Agency, its potential performance-enhancing effects via cardiovascular stimulation have prompted discussion in sports medicine literature [3]. This reflects ongoing scientific interest beyond its established hypotensive applications, though therapeutic monitoring focuses exclusively on cardiovascular parameters without evidence of athletic performance enhancement.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4